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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

dosage of DS18561882 for in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS18561882?

A1: DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon

(1C) metabolism, a network of pathways that provides one-carbon units for the synthesis of

nucleotides (purines and thymidine) and other essential biomolecules.[3][4][5] By inhibiting

MTHFD2, DS18561882 depletes the formate pool, which in turn prevents purine synthesis.[3]

This lack of nucleotides required for DNA replication leads to growth arrest in cancer cells.[3]

Q2: What is a recommended starting dose for DS18561882 in mouse xenograft models?

A2: Based on published preclinical studies, dose-dependent tumor growth inhibition has been

observed at oral doses of 30, 100, and 300 mg/kg, administered twice daily (BID).[2] A common

starting point for a new xenograft model could be in the range of 30-100 mg/kg BID, with

subsequent dose adjustments based on efficacy and tolerability.

Q3: How should DS18561882 be formulated for oral administration in mice?
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A3: For preclinical oral administration, small molecule inhibitors like DS18561882 are often

formulated in a vehicle such as a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile

water. It is critical to ensure the compound is fully suspended before each administration. The

specific formulation should be optimized to ensure stability and bioavailability.

Q4: What are the known signaling pathways affected by MTHFD2 inhibition with DS18561882?

A4: Inhibition of MTHFD2 has been shown to impact several key signaling pathways involved in

cancer progression. These include the mTORC1/ATF4 pathway, which regulates MTHFD2

expression, and the STAT3 signaling pathway, which is implicated in cancer growth and

metastasis.[3] MTHFD2 inhibition can also induce replication stress and activate the ATR-

mediated DNA damage response pathway.[6]
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Issue Possible Cause Recommended Solution

No observable anti-tumor

effect at the initial dose.

1. Suboptimal Dose: The initial

dose may be too low for the

specific tumor model. 2. Poor

Bioavailability: Issues with the

formulation or route of

administration may limit drug

exposure. 3. Resistant Tumor

Model: The tumor model may

have intrinsic resistance

mechanisms to MTHFD2

inhibition.

1. Dose Escalation Study:

Perform a dose escalation

study (e.g., 30, 100, 300 mg/kg

BID) to determine the

maximally effective and

tolerated dose.[2] 2.

Pharmacokinetic (PK)

Analysis: Measure plasma

concentrations of DS18561882

to ensure adequate exposure.

If exposure is low, consider

reformulating the compound.

3. Pharmacodynamic (PD)

Marker Analysis: Measure

downstream markers of

MTHFD2 inhibition in tumor

tissue (e.g., nucleotide levels)

to confirm target engagement.

Significant toxicity observed

(e.g., >15% body weight loss,

lethargy).

1. Dose is too high: The

administered dose exceeds

the maximum tolerated dose

(MTD) for the specific animal

strain or model. 2. Vehicle

Toxicity: The formulation

vehicle may be causing

adverse effects. 3. Off-target

effects: Although selective,

high concentrations may lead

to off-target toxicities.

1. Dose Reduction: Reduce

the dose to the next lower level

in your study design. 2. Vehicle

Control Group: Ensure a

vehicle-only control group is

included to rule out vehicle-

related toxicity. 3. Intermittent

Dosing: Consider an

intermittent dosing schedule

(e.g., 5 days on, 2 days off) to

allow for recovery.

High variability in tumor growth

inhibition between animals in

the same treatment group.

1. Inconsistent Dosing:

Inaccurate oral gavage

technique or improper

formulation suspension can

lead to variable dosing. 2.

Heterogeneity of Tumor Model:

1. Standardize Administration:

Ensure all personnel are

properly trained in oral gavage

and that the formulation is

consistently mixed. 2. Increase

Group Size: A larger number of
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The tumor model itself may

have inherent biological

variability. 3. Variable Drug

Metabolism: Individual animal

differences in metabolism can

affect drug exposure.

animals per group can help to

mitigate the effects of

biological variability. 3. PK

Sub-study: Conduct a small

PK study to assess the

variability in drug exposure

within a treatment group.

Quantitative Data Summary
Table 1: In Vivo Efficacy of DS18561882 in a Mouse Xenograft Model

Dose (mg/kg, BID)
Tumor Growth

Inhibition (%)

Effect on Body

Weight
Reference

30 Significant reduction No alteration [3]

100
Dose-dependent

inhibition
Not specified [2]

300 Significant reduction No alteration [2][3]

Table 2: In Vitro Potency of DS18561882

Parameter Value Cell Line Reference

GI₅₀ 140 nM
MDA-MB-231 (Human

Breast Cancer)
[1][7]

IC₅₀ (hMTHFD2) Not specified Biochemical Assay [6]

Experimental Protocols
Protocol 1: General Procedure for an In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).
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Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., H1299 NSCLC or triple-

negative breast cancer cells) into the flank of each mouse.[3]

Tumor Growth Monitoring: Monitor tumor volume regularly using calipers (Volume = 0.5 x

Length x Width²).

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize

mice into treatment and control groups.

Drug Preparation and Administration:

Prepare DS18561882 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

Administer the designated dose orally via gavage twice daily (BID).

The control group should receive the vehicle only.

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Observe animals daily for any signs of toxicity.

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional

guidelines or at the end of the study period.

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to

the vehicle control.
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Caption: Mechanism of action of DS18561882.
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Caption: Workflow for in vivo dosage optimization.
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Caption: Simplified MTHFD2 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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